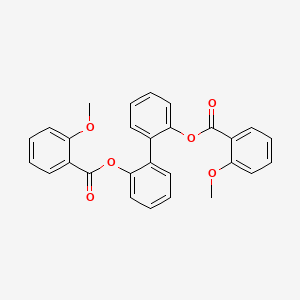![molecular formula C22H23NO3 B4876953 cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B4876953.png)
cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone, also known as CPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPIM is a cyclic ketone that belongs to the indole family of compounds.
Mécanisme D'action
The mechanism of action of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is not fully understood. However, studies have suggested that cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone may exert its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit various biochemical and physiological effects. Studies have suggested that cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone may induce apoptosis, a process of programmed cell death, in cancer cells. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has also been shown to inhibit the growth and proliferation of fungi and viruses. In addition, cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the lab. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is also a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone. One potential direction is the development of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone-based drugs for the treatment of cancer, fungal infections, and viral infections. Another potential direction is the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone's effects on other enzymes and proteins involved in cell growth and proliferation. Furthermore, the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone's effects on other neurodegenerative disorders could lead to the development of new therapeutic agents for these diseases.
Méthodes De Synthèse
The synthesis of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone involves the reaction of 1-(2-methoxyphenoxy)-3-(prop-2-yn-1-yl)propan-2-ol with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone as a white solid with a melting point of 186-187°C.
Applications De Recherche Scientifique
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
cyclopropyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-20-9-4-5-10-21(20)26-14-6-13-23-15-18(22(24)16-11-12-16)17-7-2-3-8-19(17)23/h2-5,7-10,15-16H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMVIUDWABJJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)
![2,2,4,6-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4876922.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)
![2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B4876931.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4876942.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4876948.png)
![1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)
![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4876966.png)
